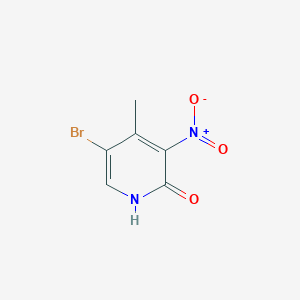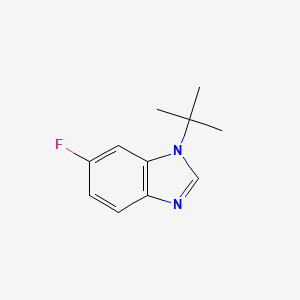
5-Bromo-2-hidroxi-3-nitro-4-piridina
Descripción general
Descripción
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se usa a menudo en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de la biología celular, ya que las proteínas son partes vitales de los organismos vivos, con muchas funciones.
Síntesis Química
El compuesto se puede utilizar en varios procesos de síntesis química . Por ejemplo, se puede utilizar en la preparación de otros compuestos orgánicos complejos. Su estructura única lo convierte en un componente valioso en muchas reacciones químicas.
Ciencia de Materiales
En el campo de la ciencia de los materiales, este compuesto podría usarse potencialmente en el desarrollo de nuevos materiales . Las propiedades específicas del compuesto, como su reactividad y estabilidad, podrían hacerlo útil para crear materiales con las características deseadas.
Cromatografía
El compuesto también podría encontrar uso en la cromatografía, una técnica de laboratorio para la separación de una mezcla . El compuesto podría usarse potencialmente como fase estacionaria o como parte de la fase móvil.
Química Analítica
En química analítica, este compuesto podría usarse como reactivo o estándar para varios análisis químicos .
Investigación Farmacéutica
El compuesto podría usarse potencialmente en la investigación farmacéutica . Su estructura y propiedades únicas podrían convertirlo en un candidato para procesos de desarrollo de fármacos.
Mecanismo De Acción
Target of Action
Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .
Mode of Action
It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .
Biochemical Pathways
It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .
Result of Action
Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .
Propiedades
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228410-90-0 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)







